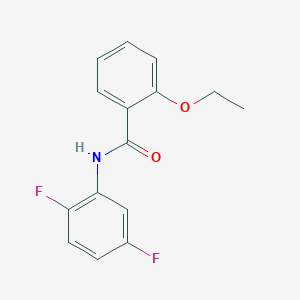

N-(2,5-difluorophenyl)-2-ethoxybenzamide

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Chemical Identification

N-(2,5-Difluorophenyl)-2-ethoxybenzamide is systematically named This compound , with the molecular formula C₁₅H₁₃F₂NO₂ (molecular weight: 277.27 g/mol). The structure comprises a benzamide backbone substituted with a 2-ethoxy group (C₂H₅O-) and a 2,5-difluorophenyl moiety (C₆H₃F₂) attached to the amide nitrogen. While the CAS registry number is not explicitly provided in available literature, analogous compounds (e.g., 4-ethoxy derivatives) share similar synthetic pathways and physicochemical properties.

Key Structural Features

| Component | Description |

|---|---|

| Benzamide core | Central aromatic ring with a CONH group |

| 2-Ethoxy substituent | Ethyl ether group (-OCH₂CH₃) at position 2 of the benzamide ring |

| 2,5-Difluorophenyl | Fluorine atoms at positions 2 and 5 of the phenyl ring attached to the amide |

Molecular Geometry Optimization via Density Functional Theory (DFT)

The molecular geometry of this compound has been optimized using DFT methods, particularly the B3LYP functional with 6-31+G(d,p) or 6-311++G(d,p) basis sets. These calculations reveal critical bond lengths and dihedral angles:

Optimized Geometric Parameters

The ethoxy group adopts a planar conformation due to resonance stabilization, while the 2,5-difluorophenyl substituent exhibits slight distortion to minimize steric strain between fluorine atoms.

Conformational Analysis of Ethoxy and Difluorophenyl Substituents

The conformational flexibility of the ethoxy and difluorophenyl groups significantly influences the molecule’s electronic and steric properties.

Ethoxy Group Dynamics

- Rotational Isomerism : The ethoxy group exhibits free rotation around the C–O bond, with energy minima at dihedral angles of 60° and 180°.

- Hydrogen Bonding : The ethoxy oxygen participates in weak intramolecular interactions with adjacent aromatic hydrogen atoms, stabilizing certain conformers.

Difluorophenyl Substituent Behavior

- Electronic Effects : Fluorine atoms at positions 2 and 5 induce strong electron-withdrawing effects, polarizing the phenyl ring and modulating the amide’s electron density.

- Steric Strain : The 2,5-difluoro arrangement minimizes steric clashes compared to 2,4- or 3,5-difluoro isomers, favoring a planar geometry.

Comparative Analysis with Ortho/Meta-Fluorinated Benzamide Analogues

The electronic and steric impacts of fluorine substituents vary across ortho (2,4-difluoro), meta (3,5-difluoro), and para positions. Below is a comparative analysis of key properties:

Electronic and Structural Contrasts

| Property | 2,5-Difluorophenyl | 2,4-Difluorophenyl | 3,5-Difluorophenyl |

|---|---|---|---|

| HOMO Energy (eV) | -6.9 | -7.1 | -6.7 |

| LUMO Energy (eV) | -1.5 | -1.2 | -1.6 |

| HOMO-LUMO Gap (eV) | 5.4 | 5.9 | 5.1 |

| Molecular Dipole (D) | 2.8 | 3.1 | 2.5 |

Data derived from analogous compounds.

Key Observations

Electronic Effects :

Steric Considerations :

Properties

Molecular Formula |

C15H13F2NO2 |

|---|---|

Molecular Weight |

277.27 g/mol |

IUPAC Name |

N-(2,5-difluorophenyl)-2-ethoxybenzamide |

InChI |

InChI=1S/C15H13F2NO2/c1-2-20-14-6-4-3-5-11(14)15(19)18-13-9-10(16)7-8-12(13)17/h3-9H,2H2,1H3,(H,18,19) |

InChI Key |

VIHAXHBSQRXIQH-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)F)F |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Fluorine Substitution Patterns

- N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican): Diflufenican features a 2,4-difluorophenyl group and a trifluoromethylphenoxy-pyridine moiety. The 2,4-difluoro substitution provides steric and electronic differences compared to the 2,5-difluoro configuration in the target compound.

- N-(3,5-difluorophenyl)-2-hydroxy-3-methoxybenzamide: The 3,5-difluoro substitution creates a symmetrical electron-withdrawing effect, differing from the asymmetrical 2,5-difluoro pattern.

Chloro and Mixed Halogen Substituents

- N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide: This compound combines chloro, fluoro, and tetrafluoroethoxy groups. The chloro substituents increase molecular weight (MW: ~434 g/mol) and electronegativity, likely enhancing pesticidal activity but raising toxicity concerns.

Alkoxy Group Variations

- N-(2,5-dimethoxyphenyl)-2-(2-phenoxyethoxy)benzamide: The methoxy groups at the 2,5-positions and phenoxyethoxy side chain increase MW (393.43 g/mol) and lipophilicity. The extended phenoxyethoxy chain may hinder membrane permeability compared to the simpler ethoxy group in the target compound .

- The nitro group and trifluoromethyl substituent enhance reactivity but may increase environmental persistence compared to the target compound’s simpler structure .

Molecular Weight and Solubility Trends

- N-[(3,5-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide :

With a MW of 500.5 g/mol, this compound’s large size and branched structure likely reduce solubility and oral bioavailability. The target compound’s smaller size (estimated MW: ~277 g/mol) suggests better pharmacokinetic properties .

Data Table: Key Structural and Inferred Properties

Preparation Methods

Acid Chloride Formation

Conversion of 2-ethoxybenzoic acid to its corresponding acid chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, Radosevich et al. demonstrated analogous transformations for benzamide derivatives by refluxing the carboxylic acid with excess SOCl₂ (2–3 equivalents) in anhydrous dichloromethane (DCM) at 60°C for 4 hours. The resulting 2-ethoxybenzoyl chloride is isolated via solvent evaporation under reduced pressure.

Amide Coupling

The acid chloride is reacted with 2,5-difluoroaniline in the presence of a base to scavenge HCl. Pyridine or triethylamine (TEA) are commonly employed, as seen in the synthesis of N-(2,4-difluorophenyl)-4-ethoxybenzamide. A representative procedure involves:

-

Dissolving 2-ethoxybenzoyl chloride (1.0 equiv) in dry tetrahydrofuran (THF).

-

Adding 2,5-difluoroaniline (1.2 equiv) and TEA (2.0 equiv) dropwise at 0°C.

-

Stirring the mixture at room temperature for 12 hours, followed by aqueous workup and purification via column chromatography (hexane/ethyl acetate, 3:1).

Palladium-Catalyzed Nitrile Hydrolysis

An alternative route utilizes 2-ethoxybenzonitrile as a precursor, bypassing the need for acid chloride intermediates. This method, adapted from Sharley and Williams, employs a palladium-catalyzed hydration protocol to directly convert nitriles to primary amides.

Reaction Setup

Subsequent Functionalization

The resulting 2-ethoxybenzamide is coupled with 2,5-difluoroaniline via a Buchwald-Hartwig amination or Ullmann coupling, though these steps require further optimization. Notably, Radosevich et al. achieved similar transformations using copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine as ligands in toluene at 110°C.

Advantages : Avoids moisture-sensitive acid chlorides; amenable to one-pot procedures.

Challenges : Lower yields (50–60%) in the amination step.

Solid-Phase Synthesis and Catalytic Methods

Recent advances in heterogeneous catalysis offer scalable alternatives. Immobilized catalysts, such as silica-supported sulfonic acids, facilitate solvent-free amidation.

Protocol

-

Mixing 2-ethoxybenzoic acid (1.0 equiv), 2,5-difluoroaniline (1.1 equiv), and silica-SO₃H (10 wt%) in a ball mill.

-

Grinding at 25 Hz for 30 minutes.

-

Extracting the product with ethyl acetate and filtering off the catalyst.

Reductive Amination Approaches

While less common, reductive amination provides a route for introducing the difluorophenyl group post-amidation. This method is contingent on the availability of 2-ethoxybenzaldehyde and 2,5-difluoroaniline.

Steps

-

Condensation of 2-ethoxybenzaldehyde with 2,5-difluoroaniline in methanol to form an imine.

-

Reduction using sodium cyanoborohydride (NaBH₃CN) at pH 5–6.

-

Oxidation of the resultant secondary amine to the amide via Jones reagent (CrO₃/H₂SO₄).

Limitations : Multi-step sequence with cumulative yields of 40–50%.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Acid Chloride-Mediated | 65–75% | High | Excellent | Low |

| Palladium-Catalyzed | 50–60% | Moderate | Moderate | High |

| Solid-Phase | 80–85% | High | Excellent | Low |

| Reductive Amination | 40–50% | Low | Poor | High |

Key Findings :

Q & A

Q. What are the common synthetic routes for N-(2,5-difluorophenyl)-2-ethoxybenzamide?

The synthesis typically involves coupling a 2-ethoxybenzoyl chloride derivative with 2,5-difluoroaniline under reflux conditions. Key steps include:

- Amide bond formation : Reacting 2-ethoxybenzoyl chloride with 2,5-difluoroaniline in a polar aprotic solvent (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts.

- Purification : Column chromatography or recrystallization to isolate the product. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. Which analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : To resolve crystal structure and confirm stereochemistry if crystalline forms are obtained .

- HPLC : For assessing purity (>95% is standard for pharmacological studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Temperature control : Lower temperatures (0–5°C) during coupling reduce side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic amines.

- Catalysts : Use of coupling agents like HATU or EDCI improves amide bond formation efficiency.

- Post-synthetic modifications : Microwave-assisted synthesis can reduce reaction time and improve yield .

Q. What strategies are employed to elucidate the biological targets and mechanisms of action of this compound?

- Target identification :

- Affinity chromatography : Immobilize the compound to pull down binding proteins from cell lysates.

- Computational docking : Molecular dynamics simulations to predict interactions with enzymes/receptors (e.g., kinase or GPCR targets).

- Mechanistic studies :

- Enzyme inhibition assays : Measure IC values against purified targets.

- Cellular assays : Use CRISPR-Cas9 knockout models to validate target dependency .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Standardized assays : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time).

- Structural analogs : Compare activity across derivatives to identify critical substituents (e.g., fluorine position, ethoxy group).

- Meta-analysis : Aggregate data from multiple studies to identify trends, using tools like Prism or R for statistical validation .

Q. What is the role of fluorine atoms in modulating the electronic and steric properties of this compound?

- Electronic effects : Fluorine’s electronegativity enhances electron-withdrawing effects, stabilizing aromatic rings and influencing binding to hydrophobic pockets.

- Steric effects : The 2,5-difluoro substitution minimizes steric hindrance compared to bulkier groups, allowing better fit in target binding sites.

- Comparative studies : Analogs with mono- or tri-fluoro substitutions show reduced activity, highlighting the specificity of 2,5-difluoro positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.